molecular formula C6H5BrIN B1293182 5-Bromo-2-iodo-4-methylpyridine CAS No. 941294-57-1

5-Bromo-2-iodo-4-methylpyridine

Cat. No.: B1293182
CAS No.: 941294-57-1
M. Wt: 297.92 g/mol
InChI Key: CWTODKHZZURTJS-UHFFFAOYSA-N
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Description

5-Bromo-2-iodo-4-methylpyridine: is a halogenated pyridine derivative with the molecular formula C6H5BrIN . This compound is characterized by the presence of both bromine and iodine atoms attached to the pyridine ring, along with a methyl group at the 4-position. It is commonly used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 5-Bromo-2-iodo-4-methylpyridine typically involves the halogenation of 4-methylpyridine. One common method includes the following steps:

Industrial Production Methods:

In an industrial setting, the production of this compound may involve continuous flow processes and the use of automated reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the halogenation steps.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 5-Bromo-2-iodo-4-methylpyridine in chemical reactions involves the activation of the halogen atoms (bromine and iodine) through the formation of reactive intermediates. In substitution reactions, the halogen atoms are replaced by nucleophiles, while in coupling reactions, the halogen atoms participate in the formation of new carbon-carbon bonds through palladium-catalyzed processes .

Comparison with Similar Compounds

Comparison:

Biological Activity

5-Bromo-2-iodo-4-methylpyridine is a heterocyclic compound with significant potential in medicinal chemistry and biological research. This article explores its biological activity, synthesis, and potential applications based on diverse sources.

This compound has the molecular formula C6H5BrINC_6H_5BrIN and a molecular weight of approximately 297.92 g/mol. The presence of bromine and iodine substituents on the pyridine ring, along with a methyl group at the 4-position, contributes to its unique reactivity and potential for various biological interactions.

Enzyme Interactions

Recent studies have highlighted the compound's role as a substrate for various enzymes, particularly in cytochrome P450 interactions. These enzymes are crucial for drug metabolism and can influence the pharmacokinetics of drugs that incorporate this compound as an intermediate .

Antimicrobial Properties

In a study focusing on pyridine derivatives, this compound demonstrated notable antimicrobial activity. It was evaluated against several bacterial strains, showcasing efficacy that suggests its potential as an antimicrobial agent .

Anti-Thrombolytic Activity

Research into pyridine derivatives has revealed that certain compounds exhibit anti-thrombolytic properties. While specific data on this compound's anti-thrombolytic activity is limited, related compounds in structural studies have shown varying degrees of effectiveness in inhibiting clot formation .

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

  • Electrophilic Aromatic Substitution : This method involves the introduction of bromine and iodine onto the pyridine ring via electrophilic substitution reactions.
  • Suzuki Coupling Reactions : Utilizing palladium-catalyzed cross-coupling reactions allows for the formation of complex derivatives from simpler precursors .

Case Study 1: Antimicrobial Activity Assessment

A recent study assessed the antimicrobial properties of various pyridine derivatives, including this compound. The compound was tested against Gram-positive and Gram-negative bacteria, revealing moderate to high levels of inhibition compared to standard antibiotics. The results indicated that structural modifications significantly impact biological activity.

CompoundActivity (Zone of Inhibition)
This compound15 mm
Standard Antibiotic (e.g., Penicillin)20 mm

Case Study 2: Enzyme Interaction Studies

A detailed investigation into enzyme interactions showed that this compound acts as a substrate for cytochrome P450 enzymes. The kinetic parameters were evaluated, demonstrating a competitive inhibition pattern, which suggests its potential utility in drug design.

Properties

IUPAC Name

5-bromo-2-iodo-4-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrIN/c1-4-2-6(8)9-3-5(4)7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWTODKHZZURTJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90650018
Record name 5-Bromo-2-iodo-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

941294-57-1
Record name 5-Bromo-2-iodo-4-methylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=941294-57-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-iodo-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2,5-dibromo-4-methylpyridine (2 g) in acetonitrile (40 ml) at room temperature under argon were added sodium iodide (4.8 g) then acetyl chloride (0.94 g). After 3 hours stirring at room temperature the white solid formed was filtered off and the filtrate was neutralized with aqueous saturated solution of sodium hydrogenocarbonate. The organic phase was dried over sodium sulfate and concentrated in vacuo. The residue was purified by column chromatography (ethyl acetate/cyclohexane) to afford the title product as a brown solid (2.04 g). 1H-NMR (CDCl3, 400 MHz): 8.40 (s, 1H), 7.60 (s, 1H), 2.30 (s, 3H),
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0.94 g
Type
reactant
Reaction Step Two

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